molecular formula C11H23NOS B14215696 Carbamothioic acid, diethyl-, S-hexyl ester CAS No. 534572-39-9

Carbamothioic acid, diethyl-, S-hexyl ester

Katalognummer: B14215696
CAS-Nummer: 534572-39-9
Molekulargewicht: 217.37 g/mol
InChI-Schlüssel: LKFOJRBBQYSVFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamothioic acid, diethyl-, S-hexyl ester is an organic compound with the molecular formula C11H23NOS It belongs to the class of esters and is characterized by the presence of a carbamothioic acid group esterified with a hexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbamothioic acid, diethyl-, S-hexyl ester can be synthesized through the esterification of carbamothioic acid with hexanol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamothioic acid, diethyl-, S-hexyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Carbamothioic acid, diethyl-, S-hexyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of carbamothioic acid, diethyl-, S-hexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Carbamodithioic acid, dimethyl-, methyl ester: Similar structure but with different alkyl groups.

    Carbamodithioic acid, diethyl-, methyl ester: Another ester derivative with a methyl group instead of a hexyl group.

Uniqueness

Carbamothioic acid, diethyl-, S-hexyl ester is unique due to its specific ester group and the presence of a hexyl chain, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

534572-39-9

Molekularformel

C11H23NOS

Molekulargewicht

217.37 g/mol

IUPAC-Name

S-hexyl N,N-diethylcarbamothioate

InChI

InChI=1S/C11H23NOS/c1-4-7-8-9-10-14-11(13)12(5-2)6-3/h4-10H2,1-3H3

InChI-Schlüssel

LKFOJRBBQYSVFK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCSC(=O)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.